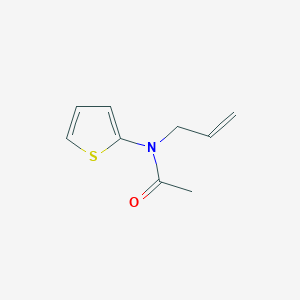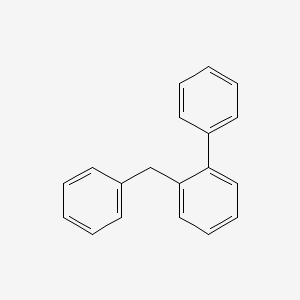
1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone is a chemical compound with the molecular formula C16H24O10 It is known for its unique structure, which includes multiple ether and ketone functional groups
Chemical Reactions Analysis
1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ether groups can participate in substitution reactions with suitable reagents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone has several scientific research applications:
Chemistry: It is used as a model compound to study cyclization reactions and the behavior of ether and ketone groups.
Biology: The compound’s interactions with biological molecules are of interest for understanding enzyme-substrate interactions.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone involves its interaction with molecular targets through its ether and ketone groups. These interactions can lead to the formation of complexes with other molecules, influencing various chemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes.
Comparison with Similar Compounds
1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone can be compared with other cyclic compounds containing ether and ketone groups. Similar compounds include:
1,4,7,10,15,18-Hexaoxacyclodocosane-11,14,19,22-tetrone: Another cyclic compound with a similar structure but different functional group positions.
1,4,7,12,15,18-Hexaoxacyclodocosane: Lacks the ketone groups, making it less reactive in certain chemical reactions. The uniqueness of this compound lies in its combination of multiple ether and ketone groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
77022-93-6 |
|---|---|
Molecular Formula |
C16H24O10 |
Molecular Weight |
376.36 g/mol |
IUPAC Name |
1,4,7,12,15,18-hexaoxacyclodocosane-8,11,19,22-tetrone |
InChI |
InChI=1S/C16H24O10/c17-13-1-2-14(18)24-10-6-22-8-12-26-16(20)4-3-15(19)25-11-7-21-5-9-23-13/h1-12H2 |
InChI Key |
FVKDPPONZSNCPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCCOCCOC(=O)CCC(=O)OCCOCCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


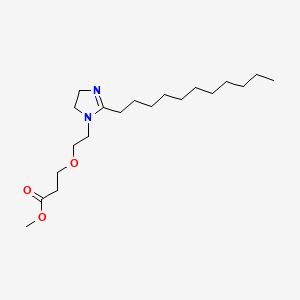

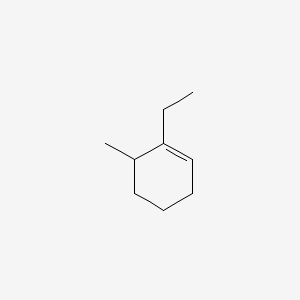
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)
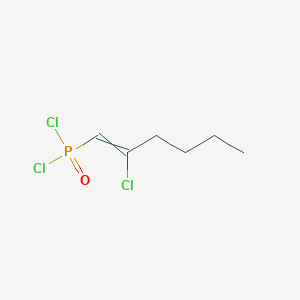
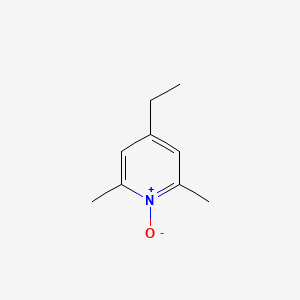
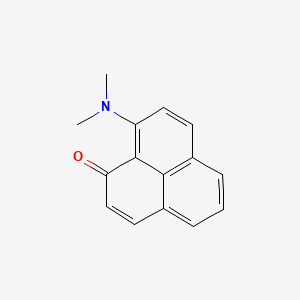
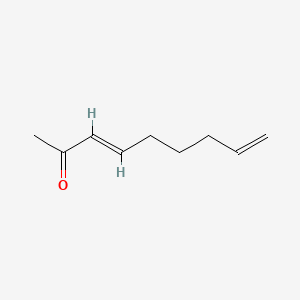
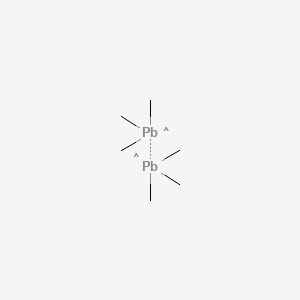
![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
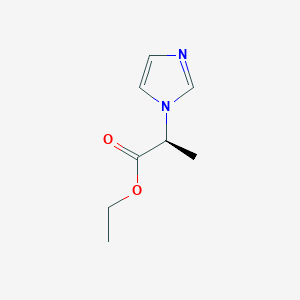
![7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one](/img/structure/B13809229.png)
